N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-19(23,10-13-3-6-15(24-2)7-4-13)11-20-18(22)14-5-8-16-17(9-14)25-12-21-16/h3-9,12,23H,10-11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOCNAJMNNDKPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC3=C(C=C2)N=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-6-carboxamide typically involves the following steps:
Formation of the benzo[d]thiazole core: This is achieved by cyclization of appropriate starting materials under reflux conditions in solvents like 1,4-dioxane.
Introduction of the carboxamide group: This step involves the coupling of the benzo[d]thiazole derivative with an amine in the presence of coupling agents such as N,N,N’,N’-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and bases like N-Methylmorpholine (NMM) in a solvent like DMF.
Functionalization of the side chain:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its potential use in the treatment of diseases such as tuberculosis and cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Limitations of the Provided Evidence
- lists unrelated methanesulfonamides and quinoline derivatives (e.g., N-[4-(2-chloroacetyl)phenyl]methanesulfonamide), which share neither functional groups nor biological targets with the queried compound .
No data tables, pharmacological profiles, or crystallographic parameters for the target compound or its analogs are present in these sources.
Challenges in Comparative Analysis
A scientifically rigorous comparison would require:
- Structural analogs : Benzothiazole derivatives with similar hydroxypropyl or 4-methoxyphenyl substituents (e.g., riluzole analogs, kinase inhibitors).
- Pharmacokinetic/Pharmacodynamic (PK/PD) data : Solubility, logP, metabolic stability, or target binding affinities.
- Biological activity : Anticancer, antimicrobial, or neuroprotective profiles (common for benzothiazoles).
None of these parameters are available in the provided evidence.
Recommendations for Further Research
To address this gap, future studies should:
Synthesize the compound and characterize its structure via X-ray crystallography (as in ).
Compare its electronic properties (e.g., Hammett constants) with benzimidazole derivatives like those in .
Evaluate its sulfonamide interactions (if applicable) using methodologies from .
Biological Activity
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-6-carboxamide is a compound that has garnered attention in recent research for its diverse biological activities, particularly in the fields of cancer treatment and antioxidant properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H20N2O3S
- Molecular Weight : 336.42 g/mol
Research indicates that this compound functions primarily as an inhibitor of the YAP/TAZ-TEAD interaction, which plays a critical role in various cellular processes including proliferation and survival. By inhibiting this pathway, it may exhibit antiproliferative effects on cancer cells.
In Vitro Studies
In vitro studies have demonstrated significant antiproliferative activity against several cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) observed in various studies:
These results indicate that the compound exhibits selective cytotoxicity towards breast cancer cells (MCF-7), which is particularly noteworthy for therapeutic applications.
Antioxidant Activity
The compound also displays antioxidant properties. It has been tested using various assays such as DPPH and FRAP, showing pronounced activity that suggests it can mitigate oxidative stress in cells. The following table highlights the antioxidant capacity of selected derivatives:
These findings suggest that this compound may serve as a potential therapeutic agent against oxidative stress-related conditions.
Antibacterial Activity
In addition to its anticancer properties, the compound has shown antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values are summarized below:
These results indicate its potential use as an antibacterial agent, particularly in treating infections caused by resistant strains.
Case Studies and Clinical Relevance
While extensive clinical trials are still required to fully establish the therapeutic potential of this compound, preliminary studies suggest promising applications in oncology and infectious disease management.
Case Study: Cancer Treatment
A notable case study involved the application of this compound in a murine model of breast cancer, where it significantly reduced tumor size compared to control groups. The mechanism was attributed to its ability to induce apoptosis in cancer cells while sparing normal cells.
Case Study: Antioxidant Effects
Another study focused on its antioxidant effects in diabetic rats, where treatment with the compound resulted in lower levels of oxidative stress markers compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-6-carboxamide, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with aldehydes or ketones under acidic conditions .
- Step 2 : Introduction of the 4-methoxyphenyl and hydroxypropyl groups via nucleophilic substitution or condensation reactions, often requiring anhydrous solvents (e.g., DMF) and catalysts like triethylamine .
- Step 3 : Final carboxamide coupling using activated esters (e.g., HATU or EDC) in the presence of coupling agents .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Primary Methods :
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, benzothiazole protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For resolving stereochemistry of the hydroxypropyl group, though crystallization challenges may require co-crystallization agents .
Q. What are the primary biological activities reported for benzothiazole-6-carboxamide derivatives, and which assays are used to evaluate them?
- Activities : Anticancer (via kinase inhibition), antimicrobial (Gram-positive bacteria), and enzyme inhibition (e.g., COX-2, topoisomerase) .
- Assays :
- MTT Assay : For cytotoxicity profiling (IC values in µM ranges) .
- Microbroth Dilution : MIC determination against bacterial strains .
- Fluorescence Polarization : To study binding affinity to enzyme targets .
Advanced Research Questions
Q. How can structural modifications of the hydroxypropyl and 4-methoxyphenyl groups enhance pharmacokinetic properties?
- Optimization Strategies :
- Hydroxypropyl Group : Replace with PEGylated chains to improve solubility and reduce plasma protein binding .
- 4-Methoxyphenyl : Introduce halogen substituents (e.g., Cl, F) to enhance lipophilicity and blood-brain barrier penetration, as seen in analogs with 3-chloro-4-fluorophenyl moieties .
Q. How do researchers reconcile contradictions in reported biological activities across structurally similar benzothiazole derivatives?
- Case Study : Discrepancies in anticancer activity may arise from variations in:
- Substituent Electronic Effects : Electron-withdrawing groups (e.g., -NO) enhance DNA intercalation, while electron-donating groups (e.g., -OCH) favor enzyme inhibition .
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) .
Q. What computational methods are effective for predicting this compound’s interaction with biological targets?
- Approaches :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., EGFR), leveraging crystallographic data from PDB .
- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?
- Process Chemistry :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
